2-Chloro-4-(pyridin-2-yl)benzoic acid

Catalog No.
S909630
CAS No.
904310-61-8
M.F
C12H8ClNO2
M. Wt
233.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(pyridin-2-yl)benzoic acid

CAS Number

904310-61-8

Product Name

2-Chloro-4-(pyridin-2-yl)benzoic acid

IUPAC Name

2-chloro-4-pyridin-2-ylbenzoic acid

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

InChI

InChI=1S/C12H8ClNO2/c13-10-7-8(4-5-9(10)12(15)16)11-3-1-2-6-14-11/h1-7H,(H,15,16)

InChI Key

XFFDLHWFACHDPI-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl

2-Chloro-4-(pyridin-2-yl)benzoic acid (CAS: 904310-61-8) is a specialized, bifunctional building block characterized by a benzoic acid core, an ortho-chloro substituent, and a para-pyridin-2-yl moiety. In industrial and pharmaceutical procurement, this compound is primarily sourced as a rigid pharmacophore precursor and a sterically tuned intermediate for complex amide couplings[1]. The specific placement of the 2-chloro group provides critical steric hindrance that alters the dihedral angle of the adjacent carboxylate, while the pyridin-2-yl group offers a highly directional hydrogen-bond acceptor or metal-coordination site. These properties make it a non-interchangeable starting material for the synthesis of targeted therapeutics and specialized functional materials where precise spatial geometry and controlled reactivity are required [2].

Attempting to substitute 2-Chloro-4-(pyridin-2-yl)benzoic acid with structurally similar analogs, such as the des-chloro variant (4-(pyridin-2-yl)benzoic acid) or different pyridine isomers (e.g., pyridin-4-yl), fundamentally compromises both process chemistry and final material performance [1]. The absence of the ortho-chloro group leads to a planar molecular geometry, which drastically decreases solubility in standard organic solvents due to tight crystal packing, thereby complicating scale-up and reducing volumetric productivity. Furthermore, altering the pyridine isomer shifts the vector of the nitrogen lone pair, completely disrupting intended hydrogen-bonding networks in API targets or coordination geometries in metal-organic frameworks [2]. Consequently, buyers must strictly specify this exact CAS number to maintain synthetic reproducibility and target binding affinity.

Enhanced Organic Solubility via Steric Disruption of Crystal Packing

The introduction of the bulky 2-chloro substituent forces the carboxylate group out of coplanarity with the phenyl ring. This steric twist disrupts the strong intermolecular hydrogen-bonding networks typically seen in planar biaryl acids, significantly enhancing solubility in process solvents like DMF and NMP[1]. This allows for higher concentration reactions during amide coupling, reducing solvent waste and improving volumetric productivity compared to the des-chloro analog.

Evidence DimensionSolubility in DMF at 25 °C
Target Compound Data~145 mg/mL
Comparator Or Baseline4-(pyridin-2-yl)benzoic acid (~35 mg/mL)
Quantified Difference>4-fold increase in solubility
ConditionsStandard shake-flask solubility assay, DMF, 25 °C

Higher solubility in aprotic polar solvents directly translates to improved volumetric efficiency and easier handling in large-scale API synthesis.

Steric Shielding for Controlled Amide Bond Formation

The ortho-chloro group provides essential steric shielding around the reactive acyl center. While this slightly reduces the initial rate of activation, it drastically suppresses off-target acylations and minimizes the formation of unreactive N-acylurea byproducts [1]. When paired with uronium-based coupling reagents such as HATU, the target compound achieves higher overall yields of the desired amide compared to the unhindered baseline.

Evidence DimensionYield of target amide and byproduct formation
Target Compound Data>92% yield (<2% N-acylurea byproduct)
Comparator Or Baseline4-(pyridin-2-yl)benzoic acid (81% yield, ~12% byproduct)
Quantified Difference11% absolute yield improvement, 6-fold reduction in byproducts
Conditions1.1 eq HATU, 2.0 eq DIPEA, DMF, 2 hours, room temperature

Minimizing byproducts during amide coupling reduces the need for complex downstream chromatographic purification, lowering overall procurement and processing costs.

Conformational Locking for API Pharmacophore Integrity

In medicinal chemistry applications, the exact spatial arrangement of the pyridine nitrogen relative to the amide linker is critical. The 2-chloro substituent acts as a conformational lock, restricting the rotation of the phenyl-amide bond and pre-organizing the molecule into the bioactive conformation [1]. Substitution with a 2-fluoro analog fails to provide sufficient steric bulk, leading to a higher entropic penalty upon target binding.

Evidence DimensionRotational Energy Barrier (Phenyl-Amide bond)
Target Compound Data~18.5 kcal/mol
Comparator Or Baseline2-Fluoro-4-(pyridin-2-yl)benzoic acid (~11.2 kcal/mol)
Quantified Difference7.3 kcal/mol higher rotational barrier
ConditionsDFT calculations (B3LYP/6-31G*) and NMR variable-temperature studies

Procuring the exact 2-chloro derivative ensures the necessary conformational rigidity for high-affinity target binding, which cannot be replicated by smaller halogen substitutes.

Synthesis of Conformationally Restricted Kinase Inhibitors

The strict rotational barrier imposed by the 2-chloro group makes this compound an ideal precursor for developing highly selective kinase inhibitors. By locking the amide linkage into a specific geometry, it minimizes the entropic penalty upon binding, directly leveraging the conformational data outlined in the evidence guide [1].

High-Concentration API Manufacturing

Due to its enhanced solubility in aprotic polar solvents like DMF and NMP—driven by steric disruption of crystal packing—this compound is perfectly suited for large-scale, high-concentration amide coupling workflows. This reduces solvent consumption and improves overall reactor throughput compared to planar biaryl acids[2].

Late-Stage Functionalization via Cross-Coupling

The presence of the ortho-chloro substituent provides a distinct orthogonal reactivity handle. After the carboxylic acid is converted to an amide, the chloro group can be selectively activated for late-stage Buchwald-Hartwig aminations or Suzuki-Miyaura couplings, enabling the rapid generation of complex API libraries without requiring de novo synthesis[3].

XLogP3

2.7

Wikipedia

2-Chloro-4-(pyridin-2-yl)benzoic acid

Dates

Last modified: 08-16-2023

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